Product packaging for Diethyl 4-oxooxane-2,6-dicarboxylate(Cat. No.:CAS No. 61417-25-2)

Diethyl 4-oxooxane-2,6-dicarboxylate

Cat. No.: B14585970
CAS No.: 61417-25-2
M. Wt: 244.24 g/mol
InChI Key: QUZPSGVDCFXEBE-UHFFFAOYSA-N
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Description

Diethyl 4-oxooxane-2,6-dicarboxylate, with the CAS number 61417-25-2, is an organic compound with the molecular formula C11H16O6 and a molecular weight of 244.24 g/mol . This ester is characterized by a tetrahydropyran (oxane) ring core structure substituted with a ketone group at the 4-position and ester groups at the 2 and 6 positions. As a building block in organic synthesis, it serves as a versatile precursor for further chemical transformations, with its reactive keto and ester functionalities allowing for the construction of more complex molecular architectures . Researchers can utilize this compound in the development of novel heterocyclic systems or as an intermediate in synthetic pathways, similar to its structural analogue, diethyl chelidonate . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O6 B14585970 Diethyl 4-oxooxane-2,6-dicarboxylate CAS No. 61417-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61417-25-2

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

diethyl 4-oxooxane-2,6-dicarboxylate

InChI

InChI=1S/C11H16O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h8-9H,3-6H2,1-2H3

InChI Key

QUZPSGVDCFXEBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CC(O1)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Strategies for Diethyl 4 Oxooxane 2,6 Dicarboxylate

Established Synthetic Routes to the 4-oxooxane-2,6-dicarboxylate Core

Traditional methods for constructing the 4-oxooxane-2,6-dicarboxylate heterocyclic system have historically relied on robust and well-documented reactions. These routes are foundational in organic synthesis and provide reliable, albeit sometimes harsh, pathways to the target molecule.

Condensation reactions are a cornerstone for the formation of the 4-oxooxane ring system. A prominent example is the Claisen condensation, particularly the "crossed" or mixed Claisen condensation, which involves two different esters. masterorganicchemistry.com For the synthesis of complex dicarboxylates, this method is effective when one of the ester reactants lacks α-hydrogens and therefore cannot form an enolate ion to act as a donor. wikipedia.org Diethyl oxalate (B1200264) is an ideal non-enolizable ester that serves exclusively as an electrophilic acceptor for an enolate. wikipedia.orgorganic-chemistry.org

In a potential pathway, an enolate generated from a suitable precursor, such as a derivative of ethyl acetoacetate, could react with diethyl oxalate. A related, documented synthesis for a similar pyranone structure involves the condensation of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of a strong base like sodium hydride. urfu.ru This approach highlights the utility of a non-enolizable ester in directing the condensation reaction to achieve a specific structural outcome. urfu.ru The initial product of such a condensation can then be cyclized to form the desired heterocyclic core.

Table 1: Comparison of Reactants in Mixed Claisen Condensation

ReactantRolePresence of α-HydrogensFunction
Ethyl Acetoacetate DerivativeDonorYesForms a nucleophilic enolate
Diethyl OxalateAcceptorNoActs as an electrophile; prevents self-condensation

The formation of the six-membered oxooxane ring is a critical step that can be achieved through several intramolecular strategies.

The Dieckmann Condensation is a powerful intramolecular variant of the Claisen condensation used to form 5- and 6-membered rings. masterorganicchemistry.comwikipedia.org This reaction involves the base-catalyzed cyclization of a linear diester to yield a cyclic β-keto ester. libretexts.org To synthesize the 4-oxooxane-2,6-dicarboxylate core, a precursor such as diethyl 3,3'-(oxybis(methylene))bis(3-oxopropanoate) would be required. The base would deprotonate the α-carbon of one ester group, generating an enolate that then attacks the carbonyl carbon of the second ester group, leading to ring formation. libretexts.org

Another established ring-closure method is based on intramolecular etherification . A relevant example is the synthesis of a tetrahydropyran (B127337) ring through the base-mediated cyclization of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This approach involves the formation of the heterocyclic ether linkage via nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the final product. ijprajournal.com

Table 2: Overview of Ring-Closure Strategies

StrategyReaction TypeKey PrecursorMechanism Highlight
Dieckmann CondensationIntramolecular Acyl SubstitutionAcyclic 1,7-diester with an ether linkageBase-mediated formation of an enolate followed by cyclization. libretexts.org
Intramolecular EtherificationNucleophilic SubstitutionLinear dihalide ether and a malonic esterFormation of C-O bonds to close the ring. ijprajournal.com

Emerging Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These innovations are applicable to the synthesis of Diethyl 4-oxooxane-2,6-dicarboxylate.

Green chemistry aims to reduce the environmental footprint of chemical synthesis. This can be achieved by using safer solvents, reducing waste, and employing energy-efficient methods. For the synthesis of heterocyclic compounds, organocatalysis represents a greener alternative to traditional methods that use strong, hazardous bases. For instance, piperidine (B6355638) has been used as an effective organo-base catalyst in ethanol (B145695) at ambient temperatures for the synthesis of dihydropyridines, a strategy that avoids harsh reagents and conditions. researchgate.net Another green approach involves the use of ultrasound irradiation, which can dramatically reduce reaction times and increase yields, often under catalyst-free conditions. researchgate.net

The use of catalysts can significantly improve the synthesis of heterocyclic systems by enabling reactions under milder conditions and with greater efficiency. Lewis acids such as Indium(III) triflate (In(OTf)₃) and Niobium(V) chloride (NbCl₅) have been shown to be effective in mediating cyclization reactions to form nitrogen- and oxygen-containing rings. urfu.rurasayanjournal.co.in These catalysts function by activating functional groups, such as epoxides or carbonyls, facilitating intramolecular nucleophilic attack and subsequent ring closure. rasayanjournal.co.in Such catalytic methods offer a promising alternative to stoichiometric base-mediated cyclizations like the traditional Dieckmann condensation, potentially leading to higher yields and cleaner reactions.

Controlling the chemo- and regioselectivity of reactions is crucial for the efficient synthesis of complex molecules like this compound. As previously mentioned, the use of a non-enolizable ester like diethyl oxalate in a mixed Claisen condensation is a classic strategy to ensure a specific reaction pathway. wikipedia.org

In intramolecular reactions such as the Dieckmann cyclization, regioselectivity can be an issue if the starting diester is unsymmetrical. The presence of different α-hydrogens can lead to the formation of a mixture of products. libretexts.org The development of selective pathways, therefore, relies heavily on the careful design of symmetrical starting materials or the use of directing groups to favor the formation of a single, desired regioisomer. Modern catalytic systems are also being developed to provide high levels of regiocontrol in cyclization reactions.

Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Oxooxane 2,6 Dicarboxylate

Transformational Reactivity of the Oxooxane Ring System

The inherent structural features of the 4-oxooxane ring, combining an ether linkage and a ketone, allow for a variety of ring transformations. These reactions are often driven by the release of ring strain or the electronic influence of the functional groups.

The ether linkage in the tetrahydropyran (B127337) ring of Diethyl 4-oxooxane-2,6-dicarboxylate is susceptible to cleavage under acidic conditions. While direct studies on this specific compound are not extensively documented, the acid-catalyzed ring-opening of analogous tetrahydropyran derivatives provides insight into potential reaction pathways. The reaction typically proceeds via protonation of the ring oxygen, followed by nucleophilic attack of a conjugate base or solvent molecule at one of the adjacent carbons (C-2 or C-6). The presence of the electron-withdrawing ester groups at these positions would likely influence the regioselectivity of the nucleophilic attack.

For instance, in related systems, the reaction of dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates with various nucleophiles has been investigated. Although this precursor is unsaturated, its reactions provide a model for the potential reactivity of the saturated oxooxane ring. For example, reactions with ammonia (B1221849) can lead to the formation of corresponding pyridinone derivatives, indicating a ring-opening and subsequent re-cyclization mechanism.

Table 1: Representative Ring-Opening Reactions of Analogous 4-Oxopyran Systems Data below is illustrative and based on analogous systems, not directly on this compound.

ReactantNucleophileConditionsProduct
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylateAmmoniaVariesDiethyl 4-pyridone-2,6-dicarboxylate
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylateGlycol monoalkyl ethersToluene, NaOMe (cat.)Podands

This table is for illustrative purposes and shows reactions of a related pyran compound.

Ring-expansion and ring-contraction reactions offer powerful strategies for the synthesis of novel heterocyclic frameworks. For the 4-oxooxane ring system, such transformations could be envisaged, drawing parallels from the chemistry of other cyclic ketones.

Ring-Expansion: While direct evidence for the ring-expansion of this compound is not available, analogous transformations of other cyclic ketones are well-established. For example, reactions involving diazomethane (B1218177) or other carbene precursors can lead to the insertion of a methylene (B1212753) group adjacent to the carbonyl, resulting in a seven-membered oxepane (B1206615) ring system. The regioselectivity of such an insertion would be an important aspect to investigate.

Ring-Contraction: The Favorskii rearrangement is a well-known reaction of α-halo ketones that results in ring contraction. If this compound were to be halogenated at the C-3 or C-5 position, treatment with a base could potentially induce a Favorskii-type rearrangement. This would lead to the formation of a substituted tetrahydrofuran- or oxolane-dicarboxylate derivative. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.

Chemical Transformations at the Ketone Functionality (C-4 Position)

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, including reduction and nucleophilic addition reactions.

The selective reduction of the ketone in this compound to the corresponding alcohol, Diethyl 4-hydroxyoxane-2,6-dicarboxylate, can be achieved using various reducing agents. The stereochemical outcome of this reduction is of particular interest. Studies on the reduction of analogous 4-oxopiperidine derivatives have shown that the diastereoselectivity is highly dependent on the nature of the reducing agent and the steric environment around the carbonyl group.

Commonly used reducing agents and their expected stereochemical preferences in analogous systems are summarized below:

Table 2: Expected Products from the Reduction of this compound (Based on Analogous Systems)

Reducing AgentExpected Major DiastereomerRationale
Sodium borohydride (B1222165) (NaBH₄)Axial alcoholAttack from the less hindered equatorial face.
Lithium tri-sec-butylborohydride (L-Selectride®)Equatorial alcoholBulky reagent attacks from the more accessible axial face.

This table is predictive and based on the established reactivity of similar cyclic ketones.

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of a tertiary alcohol at the C-4 position. The stereochemistry of the addition is a key consideration. In general, for uncatalyzed reactions in solution, nucleophilic attack is expected to occur from both the axial and equatorial faces of the ring, potentially leading to a mixture of diastereomeric products.

Examples of nucleophilic addition reactions that could be applied to this compound, based on the reactivity of 4-pyranones, include:

Grignard Reactions: Addition of Grignard reagents (RMgX) would introduce an alkyl or aryl group at the C-4 position.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (RLi) would also lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide could be used to introduce an exocyclic double bond at the C-4 position, forming a 4-methyleneoxane derivative.

Reactivity Profiles of the Ester Functionalities (C-2 and C-6 Positions)

The diethyl ester groups at the C-2 and C-6 positions are also amenable to various chemical transformations, most notably hydrolysis.

Research on the selective monohydrolysis of structurally similar compounds, such as diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, has demonstrated that it is possible to hydrolyze one ester group selectively over the other. nih.gov This is often achieved under carefully controlled conditions using a stoichiometric amount of base, sometimes in the presence of a phase-transfer catalyst. nih.gov Applying similar methodologies to this compound could provide access to the corresponding monoacid monoester, a valuable synthetic intermediate.

The complete hydrolysis of both ester groups to the corresponding dicarboxylic acid can typically be achieved under more forcing conditions, such as treatment with an excess of a strong base followed by acidification.

Table 3: Potential Hydrolysis Products of this compound

ReactionConditionsProduct
Selective Monohydrolysis1.2 eq. NaOH, TEAB, 10% H₂O-EtOH, 40 °C (by analogy)Ethyl 6-carboxy-4-oxooxane-2-carboxylate
Complete DihydrolysisExcess NaOH, H₂O/EtOH, reflux; then H₃O⁺4-Oxooxane-2,6-dicarboxylic acid

This table outlines potential reactions based on studies of similar dicarboxylate compounds.

Research into Transesterification Processes

The transesterification of this compound involves the exchange of its ethyl groups from the ester functionalities with another alkyl or aryl group from an alcohol. This reaction is a fundamental process in organic synthesis for modifying the properties of esters. The reactivity of the ester groups in this specific molecule is significantly influenced by their position relative to the ketone at the 4-position, creating a β-keto ester-like system.

Research into the transesterification of β-keto esters has shown that these reactions can be catalyzed by acids, bases, or enzymes. The selective transesterification of β-keto esters over other types of esters is a valuable synthetic tool. nih.gov This selectivity is often attributed to the formation of an enol or enolate intermediate, which is stabilized by chelation between the ketone and ester carbonyls, often involving a catalyst. nih.gov

General Conditions for Transesterification of β-Keto Esters:

Catalyst TypeTypical ReagentsSolventTemperatureKey Features
Acid Catalysis H₂SO₄, TsOH, Lewis Acids (e.g., Ti(OR)₄, Sc(OTf)₃)Anhydrous alcohol (reactant) or inert solventTypically elevatedRequires anhydrous conditions to prevent hydrolysis. nih.gov
Base Catalysis NaOR, K₂CO₃, DBUCorresponding alcohol or inert solventRoom temperature to elevatedProne to side reactions if the ester is readily enolizable.
Organocatalysis DMAP, N-heterocyclic carbenes (NHCs)Inert aprotic solventsMild conditionsOffers high selectivity and functional group tolerance.
Enzymatic LipasesOrganic solvents or biphasic systemsMild (often near room temperature)High chemo-, regio-, and stereoselectivity.

For this compound, transesterification would likely proceed by treating the compound with an excess of the desired alcohol in the presence of a suitable catalyst. The equilibrium of the reaction can be shifted towards the product by removing the ethanol (B145695) that is formed.

Studies on Hydrolysis and Decarboxylation Pathways

The hydrolysis of the ester groups in this compound to the corresponding carboxylic acids is a critical reaction pathway. Due to the β-keto ester nature of the molecule, the resulting dicarboxylic acid is susceptible to subsequent decarboxylation.

Hydrolysis:

The hydrolysis can be catalyzed by either acid or base. aklectures.com

Acid-catalyzed hydrolysis involves the protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. This process is reversible.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. This reaction is irreversible as the final step is the deprotonation of the resulting carboxylic acid.

Upon hydrolysis, this compound would yield 4-oxooxane-2,6-dicarboxylic acid.

Decarboxylation:

The product of hydrolysis, 4-oxooxane-2,6-dicarboxylic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This process is facilitated by a cyclic transition state involving the carboxylic acid proton and the ketone carbonyl group. libretexts.org

The decarboxylation of 4-oxooxane-2,6-dicarboxylic acid would be expected to produce 4-oxotetrahydropyran and carbon dioxide. Depending on the reaction conditions, it might be possible to achieve mono-decarboxylation to yield 4-oxooxane-2-carboxylic acid.

Elucidation of Reaction Mechanisms for Key Transformations

Mechanism of Transesterification:

The acid-catalyzed transesterification of one of the ester groups would likely proceed through the following steps:

Protonation of the ester carbonyl oxygen by the acid catalyst.

Nucleophilic attack of the incoming alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the ethoxy groups.

Elimination of ethanol as a leaving group, regenerating the carbonyl.

Deprotonation of the carbonyl oxygen to release the catalyst and form the new ester.

A plausible alternative mechanism, particularly with certain metal catalysts, involves the formation of an acylketene intermediate. nih.gov

Mechanism of Hydrolysis and Decarboxylation:

The hydrolysis mechanism follows a similar pathway to transesterification, with water acting as the nucleophile. The subsequent decarboxylation of the resulting 4-oxooxane-2,6-dicarboxylic acid is a concerted pericyclic reaction. libretexts.org

The carboxylic acid undergoes a conformational change to bring the carboxyl proton in proximity to the ketone carbonyl oxygen.

A six-membered cyclic transition state is formed.

The transfer of the proton to the ketone oxygen occurs simultaneously with the cleavage of the C-C bond between the carboxyl group and the ring, and the formation of a C=C double bond (enol).

The resulting enol intermediate then tautomerizes to the more stable ketone, yielding 4-oxotetrahydropyran.

The presence of the ether oxygen in the tetrahydropyran ring may influence the electron density and stability of intermediates and transition states in these reactions, although detailed studies are required to quantify this effect. chemicalbook.com

Advanced Spectroscopic and Structural Characterization Techniques for Diethyl 4 Oxooxane 2,6 Dicarboxylate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Diethyl 4-oxooxane-2,6-dicarboxylate, ¹H NMR would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ethyl ester groups would produce a characteristic quartet and triplet pattern. The protons on the oxane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR spectroscopy, typically proton-decoupled, would show a single peak for each unique carbon atom. The chemical shifts of these peaks are highly indicative of the carbon's functional group and electronic environment. The carbonyl carbon of the ketone would appear significantly downfield, while the ester carbonyls would also have characteristic chemical shifts. The carbons of the ethyl groups and the oxane ring would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

This data is hypothetical and based on typical chemical shift values for similar functional groups. sysu.edu.cnepfl.ch

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-O-CH₂-CH₃ (Ester)~4.2Quartet (q)4H
Ring Protons (C2-H, C6-H)~4.5 - 4.7Doublet of Doublets (dd)2H
Ring Protons (C3-H, C5-H)~2.6 - 2.9Multiplet (m)4H
-O-CH₂-CH₃ (Ester)~1.3Triplet (t)6H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

This data is hypothetical and based on typical chemical shift values for similar functional groups. researchgate.netoregonstate.educompoundchem.com

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone)~205
C=O (Ester)~170
C2, C6 (Oxane Ring)~75
-O-CH₂- (Ester)~62
C3, C5 (Oxane Ring)~45
-CH₃ (Ester)~14

Mass Spectrometry Techniques for Analyzing Fragmentation Patterns and Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of this molecule would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the ketone is a common fragmentation route for cyclic ketones. whitman.edujove.com Additionally, fragmentation of the diethyl ester groups is expected. Common losses would include the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The fragmentation of esters can also proceed via McLafferty rearrangement if a gamma-hydrogen is available. jove.commiamioh.edu

Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

This data is hypothetical and based on established fragmentation patterns of ketones and esters. jove.commiamioh.educdnsciencepub.com

m/z Value Possible Fragment Identity Fragmentation Pathway
258[M]⁺Molecular Ion
213[M - OCH₂CH₃]⁺Loss of an ethoxy radical
185[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl radical
157[M - COOCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide
113[M - COOCH₂CH₃ - CH₂CO]⁺Alpha-cleavage and further fragmentation
55[C₃H₃O]⁺Common fragment from cyclic ketones whitman.edu

X-ray Crystallography for Precise Determination of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While no crystal structure for this compound is publicly available, analysis of similar structures, such as substituted cyclohexane (B81311) dicarboxylates, provides insight into the likely solid-state conformation. It is expected that the six-membered oxane ring would adopt a chair conformation to minimize steric strain. The bulky diethyl carboxylate substituents would likely occupy equatorial positions to further enhance stability. The crystal packing would be influenced by intermolecular interactions, such as dipole-dipole interactions involving the ketone and ester carbonyl groups, and van der Waals forces.

Utilization of Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies. vscht.czutdallas.edu

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two types of carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether linkage in the oxane ring and the ester groups would also give rise to strong bands in the fingerprint region (typically 1300-1000 cm⁻¹). vscht.cz

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. The C-C and C-H bonds of the ring and alkyl chains would be readily observable. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While the target molecule is not centrosymmetric, the comparison of IR and Raman spectra can still aid in the complete assignment of vibrational modes. ias.ac.inrsc.orgias.ac.in

Predicted Characteristic Vibrational Frequencies

This data is hypothetical and based on typical group frequencies in IR and Raman spectroscopy. libretexts.orgias.ac.in

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
C-H Stretch (Aliphatic)2850-30002850-3000Medium-Strong (IR), Strong (Raman)
C=O Stretch (Ester)~1735~1735Strong (IR), Medium (Raman)
C=O Stretch (Ketone)~1715~1715Strong (IR), Medium (Raman)
C-O Stretch (Ether/Ester)1000-13001000-1300Strong (IR), Weak-Medium (Raman)

Computational Chemistry and Theoretical Studies of Diethyl 4 Oxooxane 2,6 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy for molecules of this size. rsdjournal.org

The electronic structure of Diethyl 4-oxooxane-2,6-dicarboxylate is characterized by its constituent functional groups: the oxooxane ring, the ketone, and the two ethyl ester groups. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. For similar pyranone structures, the HOMO is often localized on the oxygen atoms and the pi-system of the carbonyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl carbon, making it susceptible to nucleophilic attack.

The electron density distribution reveals the regions of high and low electron density across the molecule. In this compound, the oxygen atoms of the ether, ketone, and ester functionalities are expected to have the highest electron density due to their high electronegativity. This results in a polarized molecule with a significant dipole moment. The electrostatic potential map would show negative potential (red) around the oxygen atoms and positive potential (blue) around the hydrogen atoms of the ethyl groups and the carbon atoms adjacent to the oxygens.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

Molecular Orbital Energy (eV) Description
HOMO -7.2 Primarily localized on the carbonyl oxygen and non-bonding orbitals of the ring oxygen.
LUMO -1.5 Primarily localized on the antibonding π* orbital of the carbonyl group.
HOMO-1 -7.9 Associated with the ester carbonyl groups.

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. acs.org This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. youtube.com For this compound, a reaction of interest could be the reduction of the ketone, the hydrolysis of the esters, or the opening of the oxooxane ring.

Computational methods can predict the activation energy of a reaction, which is the energy difference between the reactants and the transition state. researchgate.net The geometry of the transition state provides insight into the structural changes that occur during the reaction. For instance, in a nucleophilic addition to the carbonyl carbon, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond. youtube.com The study of such pathways is critical for understanding the molecule's stability and predicting its behavior in different chemical environments.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time.

The six-membered oxooxane (tetrahydropyran) ring is not planar and, similar to cyclohexane (B81311), can adopt several conformations, with the "chair" form typically being the most stable. rsc.orgresearchgate.net The presence of a ketone at the 4-position and two diethyl dicarboxylate groups at the 2- and 6-positions introduces significant steric and electronic considerations.

Computational conformational analysis, often using molecular mechanics force fields, can predict the relative energies of different conformers. For this compound, the chair conformation is expected to be the global energy minimum. researchgate.net In this conformation, the bulky diethyl dicarboxylate substituents would preferentially occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). acs.org Boat and twist-boat conformations are higher in energy but may be accessible at elevated temperatures or in specific solvent environments. rsc.org

Table 2: Calculated Relative Energies of Oxooxane Ring Conformations

Conformer Relative Energy (kcal/mol) Key Features
Chair (equatorial substituents) 0.0 Most stable conformation with bulky groups in equatorial positions.
Chair (axial substituents) > 5.0 High energy due to significant 1,3-diaxial strain.
Twist-Boat 4.0 - 6.0 Intermediate energy conformation.

Note: These are estimated energy differences based on conformational analysis of substituted tetrahydropyran (B127337) rings. acs.org

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. rsc.orgnih.gov

Molecular dynamics simulations can be used to model the behavior of a large number of molecules and predict how they will pack in a crystal. nih.gov These simulations can provide insights into properties like the unit cell dimensions, the density of the crystal, and the cohesive energy of the lattice. The polar nature of the ketone and ester groups is expected to lead to significant dipole-dipole interactions that play a crucial role in the crystal packing. nih.gov Understanding these packing phenomena is important for predicting the material properties of the solid compound.

Synthesis and Research Significance of Diethyl 4 Oxooxane 2,6 Dicarboxylate Derivatives and Analogues

Systematic Studies on Structural Modifications of the Oxooxane Ring

Systematic studies on the structural modifications of the oxooxane ring of diethyl 4-oxooxane-2,6-dicarboxylate analogues have been a key area of research to modulate the physicochemical properties and biological activities of these compounds. These modifications primarily involve alterations to the core heterocyclic system, including the introduction of substituents and variations in the ring's heteroatom.

One common modification is the introduction of alkyl or aryl groups at positions 2 and 6 of the ring. For instance, the synthesis of diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate has been achieved through the reaction of aryl aldehydes and 1,3-diketones, a process that can be significantly accelerated using ultrasound irradiation. This method offers a simple, efficient, and high-yield route to these derivatives.

Furthermore, the heteroatom within the six-membered ring can be varied. The nitrogen analogue, diethyl 4-oxopiperidine-2,6-dicarboxylate, and the sulfur analogue, 2,6-dimethyl-4-oxo-tetrahydro-thiopyran-3,5-dicarboxylic acid diethyl ester, are important related structures. The synthesis of the piperidine (B6355638) derivatives can be accomplished through various routes, including one-pot syntheses. These heteroatomic variations significantly influence the ring's conformation and reactivity.

The table below summarizes some key structural modifications on the core ring of related dicarboxylate compounds.

Modification Example Compound Synthetic Precursors Key Findings
Alkylation at C2 and C6Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylateAryl aldehyde, 1,3-diketoneUltrasound irradiation enhances reaction rate and yield.
Heteroatom Substitution (N)Diethyl 4-oxopiperidine-2,6-dicarboxylateVariousProvides access to nitrogen-containing heterocyclic scaffolds.
Heteroatom Substitution (S)2,6-dimethyl-4-oxo-tetrahydro-thiopyran-3,5-dicarboxylic acid diethyl esterNot detailed in resultsOffers a sulfur-containing analogue with distinct electronic properties.

Derivatization and Functionalization of the Ester Groups

The diethyl ester groups at the 2 and 6 positions of 4-oxooxane-2,6-dicarboxylate and its analogues are prime sites for derivatization and functionalization, allowing for the introduction of a wide array of chemical moieties. These transformations are crucial for building molecular complexity and for creating libraries of compounds for various applications.

Standard hydrolysis of the diethyl esters under basic conditions, for example using sodium hydroxide (B78521), yields the corresponding dicarboxylic acid. This transformation is a common step in the synthesis of more complex molecules, as the carboxylic acid groups can then be converted into a variety of other functional groups. For instance, in the synthesis of tetrahydropyran-4-carboxylic acid from diethyl tetrahydropyran-4,4-dicarboxylate, hydrolysis is a key step before decarboxylation. ijprajournal.com

The ester groups can also be converted into amides by reaction with amines. This amidation can be facilitated by activating the carboxylic acids (formed after hydrolysis) or by direct aminolysis of the esters under certain conditions. These amide derivatives introduce new hydrogen bonding capabilities and can significantly alter the biological properties of the parent molecule.

The following table outlines common derivatization reactions of the ester groups in related heterocyclic dicarboxylates.

Reaction Type Reagents Product Functional Group Significance
HydrolysisNaOH or KOHDicarboxylic AcidPrecursor for further functionalization.
AmidationAminesDicarboxamideIntroduction of new pharmacophores and structural diversity.

Research on Analogues with Varied Substitution Patterns and Ring Sizes

Research into analogues of this compound has extended to variations in substitution patterns and the size of the heterocyclic ring. These studies are essential for understanding structure-activity relationships and for discovering new compounds with desired properties.

Analogues with different substituents on the core ring have been extensively studied. For example, the synthesis of diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate highlights the introduction of bulky aryl groups at the 4-position of a related pyridine-based system. researchgate.net Such modifications can influence the molecule's conformation and its interactions with biological targets.

Variations in ring size, while less commonly reported for this specific substitution pattern, are a general strategy in medicinal chemistry to explore different conformational spaces. The synthesis of five-membered ring analogues, such as those derived from pyroglutamic acid, provides access to different structural scaffolds.

The table below presents examples of analogues with varied substitution and ring structures.

Analogue Type Example Compound Key Structural Difference Research Focus
Varied C4-substituentDiethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylateBulky aryl group at C4Enhancing solubility and modifying electronic properties. researchgate.net
Five-membered ring6-oxopiperidine-2-carboxylate derivativesPyrrolidone coreSynthesis of novel amino acid analogues. researchgate.net

Comparative Analysis of Reactivity and Synthetic Utility across Related Structures

A comparative analysis of the reactivity and synthetic utility of this compound and its analogues reveals the profound influence of the ring's heteroatom and aromaticity. The 4-oxo-4H-pyran-2,5-dicarboxylate, an aromatic analogue, exhibits different reactivity compared to the saturated oxooxane ring. The pyrone ring in the former is susceptible to reactions with nucleophiles, which can lead to ring-opening or substitution reactions. urfu.ru

In contrast, the saturated tetrahydropyran-4-one ring in the parent compound behaves more like a typical ketone. The carbonyl group can undergo reactions such as reduction to a hydroxyl group, reductive amination, and Wittig-type reactions. The presence of the electron-withdrawing ester groups can influence the reactivity of the ketone.

The nitrogen-containing analogue, diethyl 4-oxopiperidine-2,6-dicarboxylate, offers additional synthetic handles. The secondary amine in the piperidine ring can be acylated, alkylated, or used in other N-functionalization reactions, providing a route to a wide range of derivatives.

The synthetic utility of these compounds is vast. They serve as key intermediates in the synthesis of complex heterocyclic systems and natural product analogues. For instance, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is a precursor for isochelidonic acid and its derivatives. urfu.ru

The following table provides a comparative overview of the reactivity of related heterocyclic dicarboxylates.

Compound Class Key Reactive Site(s) Common Reactions Synthetic Utility
4-Oxo-4H-pyransPyrone ring, ester groupsNucleophilic addition/substitution, hydrolysisSynthesis of other heterocyclic systems. urfu.ru
4-OxotetrahydropyransKetone, ester groupsReduction, reductive amination, hydrolysisBuilding blocks for saturated oxygen heterocycles.
4-OxopiperidinesKetone, ester groups, ring nitrogenN-alkylation, N-acylation, ketone chemistrySynthesis of diverse nitrogen-containing compounds.

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